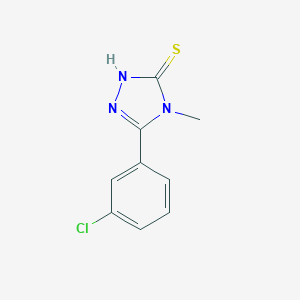

5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRGOILDSGYHFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974883 |

Source

|

| Record name | 5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5948-97-0 |

Source

|

| Record name | 5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis and structural elucidation of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Specifically, the incorporation of a thiol group at the 3-position and a substituted phenyl ring at the 5-position offers a versatile platform for developing novel bioactive molecules.[4] This document details a reliable synthetic pathway and the analytical methodologies required to confirm the identity and purity of the target compound, grounded in established chemical principles.

Strategic Approach to Synthesis

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most effectively achieved through the base-catalyzed intramolecular cyclization of an appropriate 1-acyl-4-alkyl/arylthiosemicarbazide intermediate.[1][5][6] This well-established method provides a high-yielding and straightforward route to the desired triazole ring system. The causality behind this strategy lies in the sequential formation of C-N bonds around a thiocarbonyl core, culminating in a thermodynamically favorable five-membered aromatic heterocycle.

The overall synthetic pathway is a two-step process starting from commercially available precursors:

-

Formation of the Thiosemicarbazide Intermediate: Reaction of 3-chlorobenzohydrazide with methyl isothiocyanate to yield N-(3-chlorobenzoyl)-N'-methylthiosemicarbazide.

-

Intramolecular Cyclization: Dehydrative cyclization of the thiosemicarbazide intermediate under basic conditions to afford the final product.

Experimental Protocols

Synthesis of 1-(3-chlorobenzoyl)-4-methylthiosemicarbazide

This step involves the nucleophilic addition of the terminal nitrogen of 3-chlorobenzohydrazide to the electrophilic carbon of methyl isothiocyanate. Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions, which accelerates the reaction rate without promoting decomposition.

Methodology:

-

In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-chlorobenzohydrazide (10.0 g, 0.0586 mol) in absolute ethanol (100 mL).

-

To this clear solution, add methyl isothiocyanate (4.28 g, 0.0586 mol) dropwise with continuous stirring.

-

Heat the reaction mixture to reflux and maintain it for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. The white crystalline product that precipitates out is collected by vacuum filtration.

-

Wash the solid with cold ethanol (2 x 20 mL) and dry it in a vacuum oven at 60 °C.

Synthesis of this compound

The cyclization is a base-catalyzed intramolecular nucleophilic substitution. The sodium hydroxide deprotonates the amide nitrogen, enhancing its nucleophilicity. This nitrogen then attacks the thiocarbonyl carbon, leading to the elimination of a water molecule and the formation of the stable triazole ring.[1][6]

Methodology:

-

Place the synthesized 1-(3-chlorobenzoyl)-4-methylthiosemicarbazide (10.0 g, 0.041 mol) in a 250 mL round-bottom flask.

-

Add a 2N aqueous solution of sodium hydroxide (80 mL).

-

Heat the mixture to reflux for 3-4 hours, during which the solid will dissolve, indicating the progress of the reaction.[1]

-

After the reflux period, cool the resulting clear solution in an ice bath.

-

Carefully acidify the cold solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid (HCl) with vigorous stirring. This step protonates the thiolate salt, causing the product to precipitate.

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold distilled water until the filtrate is neutral to litmus paper.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain pure white crystals.

-

Dry the purified product in a vacuum oven at 70 °C.

Characterization and Structural Elucidation

A rigorous characterization protocol is essential to confirm the molecular structure and assess the purity of the synthesized compound. This involves a combination of physical and spectroscopic techniques.

Physical Properties

| Parameter | Expected Result | Significance |

| Appearance | White crystalline solid | Basic physical observation |

| Melting Point | Specific range (e.g., 250-255 °C) | A sharp melting point range is a primary indicator of purity. |

| Elemental Analysis | C: 44.72%, H: 3.34%, N: 17.39% | Confirms the empirical formula (C₉H₈ClN₃S). |

Spectroscopic Data

The thione-thiol tautomerism is a key feature of this class of compounds. In the solid state and in solution, an equilibrium exists between the thione (C=S) and thiol (S-H) forms. Spectroscopic data will reflect the predominant tautomer under the analysis conditions. The thiol form is generally favored in many 4-substituted-1,2,4-triazole-3-thiols.[7][8]

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The presence of a weak S-H stretch and the absence of a strong N-H stretch (around 3100-3300 cm⁻¹) in the triazole ring region would support the thiol tautomer.[7][8]

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| ~3080 | C-H stretch (Aromatic) | Confirms the presence of the chlorophenyl ring.[9] |

| ~2950 | C-H stretch (Aliphatic) | Corresponds to the N-CH₃ group. |

| ~2550 | S-H stretch (weak) | Key indicator of the thiol tautomer.[8] |

| ~1600 | C=N stretch | Characteristic of the triazole ring.[8] |

| ~1550, ~1480 | C=C stretch (Aromatic) | Further evidence of the aromatic ring.[9] |

| ~1250 | C-N stretch | Associated with the triazole ring structure. |

| ~750 | C-Cl stretch | Confirms the presence of the chloro-substituent. |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the methyl protons, the aromatic protons, and a broad, exchangeable signal for the thiol proton.[10]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 14.0 | Singlet (broad) | 1H | SH (Thiol proton); disappears on D₂O exchange.[1][8] |

| ~7.4 - 7.8 | Multiplet | 4H | Ar-H (Protons on the 3-chlorophenyl ring). |

| ~3.6 | Singlet | 3H | N-CH₃ (Methyl group protons).[11] |

¹³C NMR Spectroscopy: This analysis confirms the carbon skeleton of the molecule. The chemical shift of the C3 carbon is particularly diagnostic.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=S/C-SH (Carbon of the thione/thiol group).[7] |

| ~150 | C5 (Carbon attached to the chlorophenyl group). |

| ~125 - 135 | Ar-C (Carbons of the 3-chlorophenyl ring). |

| ~32 | N-CH₃ (Carbon of the methyl group). |

Mass spectrometry confirms the molecular weight of the synthesized compound. The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺²+2) with an approximate intensity ratio of 3:1.[12][13]

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₉H₈ClN₃S | - |

| Molecular Weight | 225.70 g/mol | - |

| [M]⁺ | m/z 225 | Corresponds to the molecule with the ³⁵Cl isotope. |

| [M+2]⁺ | m/z 227 | Corresponds to the molecule with the ³⁷Cl isotope. |

| Fragmentation | - | Characteristic fragments would include loss of SH, Cl, and cleavage of the triazole ring.[13] |

Conclusion

The synthesis and characterization of this compound can be reliably achieved through the described protocols. The two-step synthesis involving the formation and subsequent base-catalyzed cyclization of a thiosemicarbazide intermediate is an efficient and robust method. The comprehensive analytical data obtained from FT-IR, NMR, and mass spectrometry, combined with physical measurements, provides a self-validating system to unequivocally confirm the structure and purity of the target molecule, rendering it suitable for further investigation in drug discovery and development programs.

References

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (n.d.). National Institutes of Health. [Link]

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). Zaporozhye Medical Journal. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI. [Link]

-

Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23, 149-154. [Link]

-

Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (n.d.). National Center for Biotechnology Information. [Link]

-

Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). National Center for Biotechnology Information. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]

-

Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. (2014). ResearchGate. [Link]

-

Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. (2018). MDPI. [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2023). ResearchGate. [Link]

-

(PDF) Structural Study of Three 1,2,4-triazole Derivatives Prepared by Oxidative Cyclization of Thiosemicarbazides. (2018). ResearchGate. [Link]

-

Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2024). INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

-

Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). MDPI. [Link]

-

Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2018). Oriental Journal of Chemistry. [Link]

-

Mass fragmentation pattern of the triazole-thiol ligand. (n.d.). ResearchGate. [Link]

-

Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.). AB SCIEX. [Link]

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2019). ResearchGate. [Link]

-

Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. (2021). National Institutes of Health. [Link]

-

Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (2021). National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. (2018). ResearchGate. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH groups with 3,4-dihydro-2H-pyran. (2015). Royal Society of Chemistry. [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2014). International Journal of Research in Pharmacy and Chemistry. [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate. [Link]

-

FTIR spectrum of 1, 3, 5-tris-[3-thiol-4-amino-1, 2, 4 triazole-5-yl]... (n.d.). ResearchGate. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2009). ResearchGate. [Link]

-

Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. (2023). MDPI. [Link]

Sources

- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 11. 4-Methyl-1,2,4-triazole-3-thiol(24854-43-1) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic analysis of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Elucidating the Molecular Architecture

In the landscape of medicinal chemistry and drug development, the precise characterization of novel chemical entities is paramount. The compound this compound, a heterocyclic structure featuring a triazole core, a substituted phenyl ring, and a thiol group, presents a compelling scaffold for potential therapeutic applications. Its biological activity is intrinsically linked to its three-dimensional structure and electronic properties. Therefore, a rigorous spectroscopic analysis is not merely a procedural step but a foundational investigation into its molecular identity and potential function.

This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the structural elucidation and characterization of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data. The insights presented herein are grounded in established spectroscopic principles and authoritative literature, providing a trusted resource for researchers in the field.

Foundational Strategy: A Multi-Modal Spectroscopic Approach

A single spectroscopic technique provides only one dimension of a molecule's complex identity. A robust characterization of this compound necessitates a multi-modal approach, integrating data from various spectroscopic methods. Each technique probes different aspects of the molecule's structure and electronic environment, and their combined interpretation provides a comprehensive and unambiguous structural assignment.

Our investigation will be built upon three pillars of spectroscopic analysis:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the key functional groups present in the molecule by observing their characteristic vibrational frequencies.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the molecule, providing insights into its conjugation and chromophoric systems.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and the electronic environment of each nucleus, offering a detailed picture of the molecular connectivity.

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of our target compound.

Caption: Workflow for the spectroscopic characterization of the target molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling the Functional Groups

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) sampling technique is highly advantageous due to its minimal sample preparation and high reproducibility.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR stage. This is a critical step to subtract any contributions from the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the purified, dry solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance.

Anticipated FT-IR Spectral Data and Interpretation

The structure of this compound suggests several characteristic vibrational modes. The interpretation of these peaks is crucial for confirming the presence of key functional groups.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale and Authoritative Grounding |

| Thiol (S-H) | Stretching | 2550-2600 (weak) | The S-H stretching vibration is typically weak and can sometimes be difficult to observe. Its presence is a key indicator of the thiol tautomer.[1][2][3] |

| C=N (Triazole ring) | Stretching | 1600-1620 | The C=N stretching vibration within the triazole ring is a characteristic absorption.[2][3] |

| C=S (Thione tautomer) | Stretching | 1250-1020 | The presence of a C=S stretching band would indicate the existence of the thione tautomer in the solid state. The thione form is often favored in triazole-thiol compounds.[2][3] |

| Aromatic C-H | Stretching | 3000-3100 | These absorptions are characteristic of C-H stretching in the aromatic phenyl ring. |

| Aromatic C=C | Stretching | 1450-1600 | Multiple bands are expected in this region due to the stretching vibrations of the carbon-carbon bonds in the phenyl ring. |

| C-N (Triazole ring) | Stretching | 1300-1400 | Stretching vibrations of the C-N bonds within the triazole ring contribute to the spectrum in this region. |

| C-Cl | Stretching | 700-800 | The C-Cl stretching vibration of the chlorophenyl group is expected in this region. |

| N-CH₃ | C-H Bending | ~1450 | The bending vibration of the methyl group attached to the nitrogen atom is expected around this wavenumber. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Common choices include ethanol, methanol, or acetonitrile. The solvent should not react with the analyte.

-

Preparation of Stock Solution: Accurately weigh a small amount of the sample and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Anticipated UV-Vis Spectral Data and Interpretation

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions within the aromatic phenyl ring and the triazole system.

| Electronic Transition | Expected λ_max (nm) | Rationale and Authoritative Grounding |

| π → π* (Phenyl ring) | ~250-270 | This absorption is characteristic of the π-conjugated system of the benzene ring.[4] |

| π → π* (Triazole ring) | ~200-220 | The triazole ring itself exhibits π → π* transitions at lower wavelengths.[5][6] |

| n → π* | ~280-320 (weak) | This weaker absorption may arise from the non-bonding electrons on the nitrogen and sulfur atoms. The presence and position of this band can be influenced by the solvent polarity.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual nuclei (primarily ¹H and ¹³C) within a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD). DMSO-d₆ is often a good choice for heterocyclic compounds.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Spectrum Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, the relaxation delay, and the spectral width.

-

¹³C NMR Spectrum Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required. Proton decoupling is usually employed to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

The following diagram outlines the workflow for NMR analysis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

Potential Therapeutic Targets of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol: A Mechanistic Exploration and Validation Guide

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide focuses on a specific, promising derivative, 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol . While direct biological data on this exact molecule is nascent, a wealth of information on structurally analogous compounds allows for a robust, data-driven inference of its potential therapeutic targets. This document synthesizes the existing evidence, proposing primary therapeutic avenues in oncology, neurology, and infectious diseases. As a Senior Application Scientist, my objective is not merely to list possibilities but to provide the causal logic behind these hypotheses and to furnish detailed, field-proven protocols for their experimental validation. This guide is structured to empower researchers to strategically investigate this high-potential compound.

Introduction: The 1,2,4-Triazole-3-thiol Core and the Promise of a Specific Derivative

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, present in numerous approved drugs. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it an ideal building block for molecules targeting a wide array of biological receptors and enzymes.[1][2] The addition of a thiol group at the 3-position and aryl substitution at the 5-position further enhances its therapeutic potential, leading to compounds with significant antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities.[3][4][5]

Our focus molecule, This compound , combines three key features:

-

The proven 1,2,4-triazole-3-thiol core.

-

A 3-chlorophenyl substituent at the C5 position, a group known to modulate binding affinity and pharmacokinetic properties.

-

A 4-methyl substituent, which can influence both solubility and steric interactions within a target's binding pocket.

This guide will dissect the most probable therapeutic targets for this molecule by analyzing high-quality data from its closest structural relatives, providing a clear and actionable roadmap for its development.

Primary Inferred Target: Voltage-Gated Sodium Channels (VGSCs) for Anticonvulsant Therapy

The most compelling evidence for a direct therapeutic target comes from studies on a closely related analogue, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) . The only structural differences are the N4-alkyl chain length (methyl vs. hexyl) and the thiol/thione tautomerism, which are often interchangeable in physiological conditions.

The Scientific Rationale: Evidence from a Close Analogue

Research has demonstrated that TP-315 is a potent anticonvulsant in maximal electroshock-induced seizure models in mice.[6] The mechanism of action was elucidated to be the inhibition of voltage-gated sodium channels (VGSCs) .[6] In a radioligand binding assay, TP-315 at 100 µM caused a 92% inhibition of [³H]-batrachotoxin binding to site 2 of the sodium channel, confirming a direct interaction.[6]

VGSCs are critical for the initiation and propagation of action potentials in neurons.[6] Many antiepileptic drugs function by stabilizing the inactivated state of these channels, thereby reducing the excessive, synchronous neuronal firing that characterizes seizures. Given the profound structural similarity, it is highly probable that this compound shares this mechanism.

Experimental Validation Protocol: Confirming VGSC Inhibition

To validate this primary hypothesis, a two-tiered approach is recommended. This protocol ensures both direct target engagement and functional cellular consequences are measured.

Tier 1: Radioligand Binding Assay

-

Objective: To confirm direct binding to VGSC site 2.

-

Methodology:

-

Prepare synaptosomes from rat cortical tissue.

-

Incubate the synaptosome preparation with a constant concentration of [³H]-batrachotoxin, a specific site 2 ligand.

-

Add varying concentrations of the test compound (this compound), typically from 1 nM to 100 µM.

-

Use veratridine to define non-specific binding.

-

After incubation, filter the samples and measure radioactivity using a scintillation counter.

-

Calculate the percentage inhibition of [³H]-batrachotoxin binding and determine the IC₅₀ value.

-

-

Trustworthiness Check: A known VGSC blocker (e.g., carbamazepine) must be run as a positive control to validate the assay's performance.

Tier 2: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the functional inhibition of sodium currents in a cellular context.

-

Methodology:

-

Use a cell line expressing a relevant human VGSC subtype (e.g., HEK-293 cells expressing hNav1.2).

-

Establish a whole-cell patch-clamp configuration.

-

Elicit sodium currents using a voltage-step protocol.

-

Perfuse the cells with a baseline extracellular solution and record stable currents.

-

Apply increasing concentrations of the test compound to the perfusion solution.

-

Measure the reduction in the peak sodium current amplitude at each concentration to determine the IC₅₀.

-

Investigate use-dependent block by applying a train of depolarizing pulses.

-

-

Causality Insight: This experiment directly links target engagement to a functional outcome (reduced ion flow), which is the physiological basis of its presumed anticonvulsant effect.

Visualization: Workflow for VGSC Target Validation

Caption: Proposed inhibition of the p53-MDM2 interaction by the test compound, leading to p53 stabilization.

Tertiary Inferred Target Area: Microbial Enzymes

The 1,2,4-triazole-3-thiol scaffold is frequently associated with potent antimicrobial activity. [4][5][7]This broad activity suggests that the core structure can interact with conserved enzymes essential for microbial survival.

The Scientific Rationale: Targeting Essential Bacterial and Fungal Enzymes

Derivatives of this scaffold have demonstrated strong activity against Gram-positive bacteria like Staphylococcus aureus and fungi. [3][5]In silico docking studies of similar 1,2,4-triazole-3-thiols have predicted good binding affinity for DNA gyrase , an essential bacterial enzyme that controls DNA topology during replication. [8]Inhibition of this enzyme leads to bacterial cell death. The presence of the thiol group is often crucial for coordinating with metal ions in enzyme active sites, a common feature of antimicrobial agents.

Experimental Validation Protocol: Antimicrobial Screening and Enzyme Inhibition

Step 1: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To quantify the antimicrobial potency against a panel of clinically relevant microbes.

-

Methodology:

-

Use the broth microdilution method following CLSI guidelines.

-

Prepare serial two-fold dilutions of the test compound in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microbe, no drug) and negative (no microbe) controls.

-

Incubate for 18-24 hours (bacteria) or 48 hours (fungi).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Step 2: DNA Gyrase Supercoiling Assay

-

Objective: If the compound shows significant antibacterial activity, test for inhibition of a key predicted target.

-

Methodology:

-

Use a commercial DNA gyrase assay kit.

-

Incubate purified E. coli DNA gyrase with relaxed circular DNA substrate, ATP, and varying concentrations of the test compound.

-

The reaction allows the enzyme to introduce negative supercoils into the DNA.

-

Stop the reaction and analyze the DNA topology using agarose gel electrophoresis.

-

Supercoiled DNA migrates faster than relaxed DNA. Inhibition of the enzyme will result in a visible decrease in the supercoiled DNA band.

-

Use a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control.

-

Data Presentation: Comparative Antimicrobial Activity

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Micrococcus luteus | 3.91 - 31.25 | [4] |

| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Staphylococcus aureus | 15.63 - 125 | [4] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Pseudomonas aeruginosa | Promising Activity | [5] |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Candida albicans | Promising Activity | [5] |

Conclusion and Strategic Outlook

While This compound is a relatively uncharacterized molecule, the existing body of literature on its close structural analogues provides a powerful predictive framework for guiding its therapeutic development.

The evidence strongly suggests three primary avenues for investigation:

-

Neurology: The most promising and mechanistically supported target is the voltage-gated sodium channel , positioning the compound as a candidate for novel anticonvulsant therapies.

-

Oncology: Potent anticancer activity is a hallmark of this class, with inhibition of the p53-MDM2 interaction and disruption of tubulin polymerization as highly plausible mechanisms.

-

Infectious Disease: Broad-spectrum antimicrobial activity is likely, with enzymes such as DNA gyrase representing a key bacterial target.

By following the detailed validation protocols outlined in this guide, researchers can systematically and efficiently elucidate the primary mechanism of action of this compound, accelerating its journey from a promising chemical entity to a potential therapeutic agent.

References

-

Patel, K. R., Brahmbhatt, J. G., Pandya, P. A., Daraji, D. G., et al. (2021). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Journal of Molecular Structure, 1239, 130000. [Link] [3][9]2. Yousif, E., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Pharmaceuticals, 15(2), 211. [Link] [10][11]3. Sci-Hub. (n.d.). Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent. Retrieved from [Link] [9]4. Karcz, T., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. Pharmacological Reports, 69(4), 715-722. [Link] [6][12]5. Popiołek, Ł., Kosikowska, U., Dobosz, M., & Malm, A. (2013). Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 479-488. [Link] [4]6. Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link] [2][5][7]7. Ahmad, I., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(20), 7089. [Link] [13]8. Yousif, E., et al. (2022). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Pharmaceuticals (Basel, Switzerland), 15(2), 211. [Link] [11]9. Ahmad, I., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Semantic Scholar. [Link] [1]10. Karcz, T., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H -1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. ResearchGate. [Link] [12]11. Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(4), 3565-3576. [Link] [14]12. Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link] [2]13. Gumrukcuoglu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link] [7]14. Kaplaushenko, A., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure & Dynamics, 1-16. [Link] [15]15. Chandrasekaran, S., et al. (2016). Synthesis and evaluation of 4-amino-5-phenyl-4H--[6][10]triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link] [16]16. Al-Ostath, R., et al. (2026). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 87(1). [Link] [17]17. Hotsulia, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Žurnal organìčnoï ta farmacetičnoï hìmìï, 19(2), 52-56. [Link] 18. Kumar, R., et al. (2019). in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and Cathepsin B. ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Istanbul University Press [iupress.istanbul.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 6. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sci-Hub. Design, synthesis and biological evaluation of novel 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as an anticancer agent / Journal of Molecular Structure, 2021 [sci-hub.box]

- 10. mdpi.com [mdpi.com]

- 11. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal and materials chemistry. While direct literature on this specific molecule is emerging, its properties can be reliably predicted and understood based on the well-established chemistry of its structural analogs. This document outlines a validated synthetic pathway, details its structural elucidation through spectroscopic methods, explores its key physicochemical properties including tautomerism and acidity, and discusses its chemical reactivity. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their work.

Introduction and Significance

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal (e.g., fluconazole) and anticancer (e.g., anastrozole) agents.[1] The incorporation of a thiol group at the 3-position and specific aryl substituents significantly modulates their biological and chemical properties. Derivatives of 1,2,4-triazole-3-thione are known to exhibit diverse biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects.[2][3]

The target molecule, this compound, combines the 1,2,4-triazole-3-thiol core with a 3-chlorophenyl group at the 5-position and a methyl group at the N4 position. The chloro-substituent can enhance lipophilicity and introduce a potential metabolic blocking site, while the N-alkylation prevents certain tautomeric forms and provides a fixed substitution pattern. Understanding the fundamental chemical properties of this molecule is crucial for its application in drug design, coordination chemistry, and materials science, such as in the development of corrosion inhibitors.

Synthesis and Structural Elucidation

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically achieved through the base-catalyzed intramolecular cyclization of a corresponding 1,4-disubstituted thiosemicarbazide intermediate.[4][5]

2.1. Proposed Synthetic Pathway

A reliable two-step synthesis is proposed. The first step involves the reaction of 3-chlorobenzohydrazide with methyl isothiocyanate to form the N-methyl-N'-(3-chlorobenzoyl)hydrazinecarbothioamide intermediate. The second step is the base-catalyzed cyclization of this intermediate, which yields the final product.

Sources

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 1,2,4-Triazole-3-Thiol Libraries

Introduction: The Privileged Scaffold of 1,2,4-Triazole-3-Thiol in Drug Discovery

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow it to effectively interact with various biological targets.[3] The addition of a thiol group at the 3-position further enhances its therapeutic potential, creating the 1,2,4-triazole-3-thiol core. This functionalization provides a crucial handle for forming covalent or non-covalent interactions with target proteins, particularly enzymes.[4][5]

Derivatives of 1,2,4-triazole-3-thiol have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][6][7] A notable example is the antifungal action of triazoles like fluconazole, which inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), essential for fungal cell membrane integrity.[1] This diverse bioactivity makes 1,2,4-triazole-3-thiol libraries a rich source for identifying novel therapeutic agents through high-throughput screening (HTS).

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute high-throughput screening campaigns for 1,2,4-triazole-3-thiol libraries. It emphasizes not just the procedural steps but also the underlying scientific rationale to empower informed decision-making throughout the drug discovery workflow.

I. Library Design and Synthesis: Curating Chemical Diversity

The success of any HTS campaign is fundamentally linked to the quality and diversity of the compound library. For 1,2,4-triazole-3-thiol libraries, a thoughtful synthetic strategy is paramount to explore a wide chemical space and increase the probability of identifying potent and selective hits.

A. Synthetic Strategies for 1,2,4-Triazole-3-Thiol Libraries

Several robust synthetic routes are available for the preparation of 1,2,4-triazole-3-thiol derivatives. A common and efficient method involves the cyclization of thiosemicarbazide precursors.[8][9] This approach allows for the introduction of diverse substituents at various positions of the triazole ring, enabling the generation of a structurally varied library.

A generalized synthetic scheme is as follows:

-

Formation of Thiosemicarbazide: Reaction of a carboxylic acid hydrazide with an isothiocyanate.[10]

-

Cyclization: Base-catalyzed intramolecular cyclization of the resulting thiosemicarbazide to form the 1,2,4-triazole-3-thiol ring.[11]

Continuous flow synthesis methodologies can be employed for the high-throughput generation of these libraries, significantly reducing reaction times and facilitating rapid library production.[12][13]

B. Key Considerations for Library Design

-

Diversity-Oriented Synthesis: The choice of starting materials (carboxylic acid hydrazides and isothiocyanates) should be guided by the principle of maximizing structural diversity. This includes varying alkyl and aryl substituents, incorporating different functional groups, and exploring a range of stereochemical configurations.

-

Physicochemical Properties: It is crucial to design compounds with drug-like properties. Parameters such as molecular weight, lipophilicity (logP), and polar surface area should be considered to ensure good solubility, permeability, and overall developability of potential hits.

-

Tautomerism: 1,2,4-triazole-3-thiol derivatives can exist in thione-thiol tautomeric forms.[14] Understanding the predominant tautomer under physiological conditions is important for interpreting structure-activity relationships (SAR).

II. Assay Development and Validation: The Foundation of a Successful Screen

The development of a robust and reliable assay is the most critical phase of an HTS campaign. The choice of assay format depends on the biological target and the desired therapeutic mechanism of action.

A. Assay Formats for 1,2,4-Triazole-3-Thiol Screening

1. Biochemical Assays: These assays are suitable for targets that are purified proteins, such as enzymes.

-

Enzyme Inhibition Assays: Given that many 1,2,4-triazole derivatives act as enzyme inhibitors, this is a common assay format.[4][5][15] The assay measures the ability of the library compounds to inhibit the activity of a target enzyme. Detection methods can be absorbance, fluorescence, or luminescence-based.

-

Thermal Shift Assays (TSA): This technique, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of a target protein upon ligand binding.[16] It is a valuable tool for identifying compounds that directly engage with the target.

-

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to study the binding kinetics of compounds to a target protein immobilized on a sensor chip.[16]

2. Cell-Based Assays: These assays are more physiologically relevant as they measure the effect of compounds on cellular processes.

-

Cytotoxicity Assays: These assays are used to identify compounds that are toxic to cells, which is particularly relevant for anticancer drug discovery.[3][17][18] The MTT assay is a common colorimetric method for assessing cell viability.[3]

-

Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway. A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the pathway of interest.[19]

-

High-Content Screening (HCS): HCS combines automated microscopy with image analysis to simultaneously measure multiple cellular parameters, providing a more detailed understanding of a compound's mechanism of action.

B. Assay Validation: Ensuring Data Quality

Before initiating a full-scale HTS, the chosen assay must be rigorously validated to ensure its suitability for a large-scale screen.

Key Validation Parameters:

| Parameter | Description | Acceptance Criteria |

| Z'-factor | A statistical measure of the separation between the positive and negative controls. | Z' > 0.5 |

| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | S/B > 2 |

| Coefficient of Variation (%CV) | A measure of the variability of the assay signal. | %CV < 15% |

| DMSO Tolerance | The maximum concentration of dimethyl sulfoxide (DMSO), the solvent for the compound library, that does not significantly affect the assay performance. | Typically ≤ 1% |

III. High-Throughput Screening Protocol: From Library to Hits

The HTS process involves the automated testing of a large number of compounds against the validated assay.[20]

A. Workflow for High-Throughput Screening

The following diagram illustrates a typical HTS workflow:

Caption: High-Throughput Screening Workflow.

B. Step-by-Step Protocol for a 384-Well Plate Biochemical Assay

1. Compound Plate Preparation:

- Prepare serial dilutions of the 1,2,4-triazole-3-thiol library compounds in 100% DMSO.

- Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound solution to the appropriate wells of a 384-well compound plate.

2. Assay Plate Preparation:

- Add the assay buffer, target enzyme, and any necessary co-factors to the wells of a 384-well assay plate using a multichannel pipette or automated liquid handler.

- Include appropriate controls:

- Negative Control: All assay components except the test compound (DMSO only).

- Positive Control: A known inhibitor of the target enzyme.

3. Compound Transfer:

- Transfer the compounds from the compound plate to the assay plate using a pintool or acoustic dispenser.

4. Incubation:

- Incubate the assay plates for a predetermined time at a specific temperature to allow for compound-target interaction.

5. Substrate Addition:

- Add the enzyme substrate to all wells to initiate the reaction.

6. Signal Detection:

- Read the plates using a plate reader at the appropriate wavelength for the chosen detection method (e.g., absorbance, fluorescence, luminescence).

7. Data Analysis:

- Calculate the percent inhibition for each compound relative to the controls.

- Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

IV. Hit Validation and Triage: Separating True Hits from Artifacts

The initial hits from a primary HTS campaign require rigorous validation to eliminate false positives and prioritize the most promising compounds for further development.[21][22]

A. The Hit Validation Cascade

The following diagram illustrates a typical hit validation cascade:

Caption: Hit Validation Cascade.

B. Key Steps in Hit Validation

1. Hit Confirmation and Dose-Response Analysis:

- Re-test the primary hits in a dose-response format to determine their potency (IC50 or EC50 values). This confirms the activity and provides a quantitative measure of potency.

2. Orthogonal Assays:

- Test the confirmed hits in a different, independent assay to ensure that the observed activity is not an artifact of the primary assay format. For example, if the primary screen was a biochemical assay, a cell-based assay could be used as an orthogonal confirmation.

3. Promiscuity and Pan-Assay Interference Compounds (PAINS) Filtering:

- Many HTS libraries contain compounds that show activity in multiple assays through non-specific mechanisms. These "frequent hitters" or PAINS should be identified and removed from the hit list.[21] Computational filters and counter-screens can be used for this purpose.

4. Structure-Activity Relationship (SAR) Analysis:

- Examine the relationship between the chemical structure of the hits and their biological activity. Look for clusters of structurally related compounds with similar activity, as this increases confidence in the target's druggability.[21]

5. Chemical Tractability Assessment:

- Evaluate the chemical feasibility of synthesizing analogs of the validated hits for lead optimization.

V. Conclusion: Accelerating Drug Discovery with 1,2,4-Triazole-3-Thiol Libraries

High-throughput screening of 1,2,4-triazole-3-thiol libraries offers a powerful approach to identify novel starting points for drug discovery programs. The inherent biological relevance of this scaffold, combined with a systematic and rigorous screening and validation process, can significantly increase the likelihood of success. By understanding the principles and protocols outlined in this guide, researchers can effectively leverage the potential of these compound libraries to discover the next generation of therapeutics.

References

- Benchchem. Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols.

-

Kumar, S., et al. An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. 2020;208:112652. Available from: [Link]

-

Martin, A., et al. A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. 2017. Available from: [Link]

-

Vipergen. Hit Identification - Revolutionizing Drug Discovery. Available from: [Link]

-

Charles River Laboratories. Hit Identification and Validation Services. Available from: [Link]

-

LabKey. What is High-Throughput Screening (HTS)? Available from: [Link]

-

Charles River Laboratories. Hit Identification (Hit ID). Available from: [Link]

-

Kumar, S., et al. An insight on medicinal attributes of 1,2,4-triazoles. PubMed. 2020. Available from: [Link]

-

Wikipedia. 1,2,4-Triazole. Available from: [Link]

-

Gümüş, M., et al. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Journal of Biomolecular Structure and Dynamics. 2023;41(16):8047-8062. Available from: [Link]

-

Semantic Scholar. Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. Available from: [Link]

-

Khan, I., et al. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. 2020;5(43):27936-27947. Available from: [Link]

-

Yeleusizova, A., et al. Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. 2024;71(2):467-483. Available from: [Link]

-

Tretyakov, B.A., et al. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. 2021;26(23):7205. Available from: [Link]

-

ResearchGate. A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

-

Khan, I., et al. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health. 2020. Available from: [Link]

-

Glemžaitė, M., et al. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. 2022. Available from: [Link]

-

El-Sawy, E.R., et al. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. 2021. Available from: [Link]

-

Tretyakov, B.A., et al. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. 2021. Available from: [Link]

-

Kochikyan, T.V., et al. Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. 2010. Available from: [Link]

-

Glemžaitė, M., et al. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI. 2022. Available from: [Link]

-

Gębka, K., et al. Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of the American Society for Mass Spectrometry. 2016;27(7):1168-1176. Available from: [Link]

-

FAO AGRIS. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. Available from: [Link]

-

Gümüş, M., et al. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. 2021. Available from: [Link]

-

Abdel-Wahab, B.F., et al. Synthesis and Screening of New[1][21][23]Oxadiazole,[1][6][23]Triazole, and[1][6][23]Triazolo[4,3-b][1][6][23]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega. 2021;6(2):1427-1437. Available from: [Link]

-

Asif, M., et al. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research. 2014;13(7):1059-1066. Available from: [Link]

-

Royal Society of Chemistry. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Available from: [Link]

-

MDPI. New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Available from: [Link]

-

Nuvisan. HTS libraries - High-throughput screening solutions. Available from: [Link]

-

National Institutes of Health. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Available from: [Link]

-

National Institutes of Health. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Available from: [Link]

-

National Institutes of Health. High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. Available from: [Link]

-

ResearchGate. New Insights into 1,2,4-Triazole-3-Thiol Chemistry: Synthesis and Tuberculostatic Activity. Available from: [Link]

-

MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Available from: [Link]

-

National Institutes of Health. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

-

ResearchGate. (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor [agris.fao.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Throughput Screening - Enamine [enamine.net]

- 17. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids | MDPI [mdpi.com]

- 18. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. labkey.com [labkey.com]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. Hit Identification and Validation Services | Oncodesign Services [oncodesign-services.com]

- 23. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

Using 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in antimicrobial assays

An in-depth guide to the antimicrobial evaluation of 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, providing detailed protocols and scientific rationale for researchers in drug development.

Introduction: The Antimicrobial Potential of Novel Triazole-Thiol Compounds

The global rise of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[1] Compounds featuring a 1,2,4-triazole ring are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including well-established antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1] The therapeutic success of triazole antifungals like fluconazole and itraconazole, which target ergosterol biosynthesis, has cemented this scaffold as a critical pharmacophore in anti-infective drug design.[2][3]

This application note focuses on This compound , a specific derivative that combines the proven 1,2,4-triazole core with a thiol group and a halogenated phenyl ring—structural features often associated with enhanced biological activity.[4] The purpose of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive set of standardized protocols to rigorously evaluate the antimicrobial potential of this compound. The methodologies described herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated are reproducible, reliable, and comparable to international benchmarks.[5][6]

Scientific Rationale: From Inhibition to Eradication

Effective antimicrobial assessment hinges on quantifying a compound's ability to both inhibit microbial growth and, ideally, to kill the pathogenic organisms. This distinction is critical for therapeutic applications.

-

Minimum Inhibitory Concentration (MIC): This is the fundamental starting point for susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7] It is the primary measure of a compound's potency and is considered the gold standard for quantitative susceptibility testing, typically determined via broth microdilution assays.[8]

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): While the MIC reveals the concentration needed to halt proliferation (a static effect), it does not indicate whether the compound has killed the microbes. The MBC or MFC is the lowest concentration required to kill 99.9% of the initial microbial inoculum.[9][10][11] This parameter is determined by subculturing from the clear wells of an MIC assay onto antibiotic-free agar.[12] An agent is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times its MIC.[11][12]

The following protocols are designed as a self-validating system, incorporating essential controls to ensure the integrity and accuracy of the experimental results.

Experimental Workflow Overview

The overall process for evaluating the antimicrobial activity of this compound follows a logical progression from initial screening to quantitative assessment of bactericidal or fungicidal activity.

Caption: High-level workflow for antimicrobial susceptibility testing.

Detailed Application Protocols

PART 1: Prerequisites and Reagent Preparation

Accurate and reproducible results begin with meticulous preparation of reagents. These steps are foundational to the entire assay system.

1.1. Preparation of Test Compound Stock Solution The limited aqueous solubility of many organic compounds necessitates the use of a solvent like dimethyl sulfoxide (DMSO).

-

Objective: To create a high-concentration, sterile stock solution of this compound.

-

Procedure:

-

Accurately weigh 10 mg of the test compound and place it in a sterile 2 mL microcentrifuge tube.

-

Add 1 mL of sterile, cell-culture grade DMSO to achieve a concentration of 10 mg/mL.

-

Vortex thoroughly until the compound is completely dissolved.

-

This stock solution can be stored at -20°C. Further dilutions should be made in the appropriate sterile broth medium just before use.

-

-

Causality: Using a high-concentration stock minimizes the final concentration of DMSO in the assay wells. It is critical that the final DMSO concentration does not exceed 1-2%, as higher levels can be toxic to the microorganisms and confound the results. A solvent toxicity control is therefore mandatory.[13]

1.2. Preparation of Standardized Microbial Inoculum Inoculum density is one of the most significant variables in susceptibility testing. The use of a McFarland turbidity standard is essential for standardization.[14][15]

-

Objective: To prepare a microbial suspension with a standardized density (approximately 1.5 x 10⁸ CFU/mL).

-

Procedure:

-

Using a sterile loop, select 4-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.

-

Transfer the colonies into a tube containing 4-5 mL of sterile saline (0.85% NaCl).

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the suspension by adding more colonies or sterile saline until it visually matches a 0.5 McFarland standard. This can be done by comparing the tubes against a white background with a black line.

-

This standardized suspension must be used within 15-30 minutes of preparation. For broth microdilution, this suspension will be further diluted.

-

1.3. Media Selection and Preparation Standardized media are crucial for inter-laboratory comparability. The CLSI recommends specific media for routine susceptibility testing.[5][6]

-

For Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standards.[8][16] The pH should be between 7.2 and 7.4, and agar depth should be uniform (4 mm) for diffusion assays.[17]

-

For Fungi (Yeasts): RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with MOPS is the standard for broth dilution testing according to CLSI document M27. For filamentous fungi, refer to CLSI M38.[18]

PART 2: Broth Microdilution for MIC Determination

This quantitative method is the cornerstone for determining the potency of the test compound. The protocol follows CLSI M07 guidelines.[8][19]

-

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against selected microorganisms.

-

Methodology:

-

Plate Setup: Use a sterile 96-well flat-bottom microtiter plate. Add 50 µL of the appropriate sterile broth (e.g., CAMHB) to wells 2 through 12 in the desired rows.

-

Compound Dilution: Add 100 µL of the test compound, prepared at twice the highest desired final concentration, to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 and 12 serve as controls.

-

Control Setup:

-

Well 11 (Growth Control): Add an additional 50 µL of sterile broth. This well will receive the inoculum but no compound.

-

Well 12 (Sterility Control): Add an additional 50 µL of sterile broth. This well receives no inoculum and no compound.

-

Solvent Control: A separate row should be run with the highest concentration of DMSO used in the test, without the compound.

-

Reference Drug: A parallel row should be run using a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control for the assay.

-

-

Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this final inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or as required for the specific fungus (e.g., 24-48 hours for Candida spp.).

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[7] The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

-

PART 3: Determination of MBC/MFC

This protocol is a direct extension of the MIC assay and is essential for determining whether the compound is cidal.[10][20]

-

Objective: To determine the minimum concentration of the test compound that kills ≥99.9% of the initial inoculum.

-

Methodology:

-

Following MIC determination, select the plates for the microorganisms of interest.

-

From each well that showed no visible growth (the MIC well and all wells with higher concentrations), and from the growth control well, take a 10 µL aliquot.

-

Spot-plate each aliquot onto a quadrant of a fresh, antibiotic-free agar plate (e.g., MHA).

-

Incubate the agar plates at 35-37°C for 18-24 hours or until growth is clearly visible in the spot from the growth control.

-

Reading Results: Count the number of colonies (CFU) in each spot. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[9][12] For practical purposes, it is often defined as the lowest concentration that yields no more than 0.1% of the original inoculum's viable colonies.[11]

-

PART 4: Agar Disk Diffusion (Qualitative Screening)

This method, also known as the Kirby-Bauer test, provides a rapid, qualitative assessment of antimicrobial activity and is useful for screening multiple compounds or strains. The protocol is based on CLSI M02 standards.[14][21]

-

Objective: To qualitatively assess the susceptibility of a microorganism to the test compound.

-

Methodology:

-

Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[21]

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[17]

-

Allow the plate to dry for 5-15 minutes.

-

Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known amount of the test compound onto the agar surface. A disk impregnated with the solvent (DMSO) alone must be included as a negative control. Standard antibiotic disks should be used as positive controls.

-

Ensure disks are placed at least 24 mm apart and gently press them down to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Reading Results: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).[14] The absence of a zone indicates resistance, while the size of the zone provides a semi-quantitative indication of susceptibility.

-

Data Presentation and Interpretation

Quantitative data from the assays should be tabulated for clear comparison.

Table 1: Sample Antimicrobial Susceptibility Data

| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus ATCC 25923 | Test Compound | 8 | 16 | 2 | Bactericidal |

| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal | |

| Escherichia coli ATCC 25922 | Test Compound | 16 | >128 | >8 | Bacteriostatic |

| Ciprofloxacin | 0.25 | 0.5 | 2 | Bactericidal | |